molecular formula C11H16N2O4S B8400485 2-(2-Amino-thiazol-5-ylmethyl)-malonic acid diethyl ester

2-(2-Amino-thiazol-5-ylmethyl)-malonic acid diethyl ester

Cat. No. B8400485
M. Wt: 272.32 g/mol
InChI Key: ZVURBCFDXXIGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07071175B1

Procedure details

NaCNBH3 (1.88 g; 29.9 mmol) was added to a stirred solution of 2-(2-amino-thiazol-5-ylmethylene)-malonic acid diethyl ester (1.13 g; 4.2 mmol) in ethanol at 0° C. The pH of the solution was monitored by addition of a small amount of Bromocresol Green to the solution. Concentrated HCl was added dropwise until the solution turned yellow. The ice bath was removed, and the reaction mixture was stirred at room temperature for 5 hours. Water was added and the product was extracted with CH2Cl2. The combined organic phases were dried and concentrated to yield 2-(2-amino-thiazol-5-ylmethyl)-malonic acid diethyl ester (1 g, 87.8%).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH3-]C#N.[Na+].[CH2:5]([O:7][C:8](=[O:22])[C:9](=[CH:15][C:16]1[S:20][C:19]([NH2:21])=[N:18][CH:17]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:6].CC1C(Br)=C(O)C(Br)=CC=1C1(C2C=C(Br)C(O)=C(Br)C=2C)OS(=O)(=O)C2C=CC=CC1=2.Cl>C(O)C>[CH2:5]([O:7][C:8](=[O:22])[CH:9]([CH2:15][C:16]1[S:20][C:19]([NH2:21])=[N:18][CH:17]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=CC1=CN=C(S1)N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C(=C1Br)O)Br)C2(C=3C=CC=CC3S(=O)(=O)O2)C=4C=C(C(=C(C4C)Br)O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)CC1=CN=C(S1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 87.8%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.